molecular formula C17H11N3O3S B11944656 (5Z)-2-(4-hydroxyanilino)-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one

(5Z)-2-(4-hydroxyanilino)-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one

Katalognummer: B11944656
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: ZQVMAIVULCBGLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE typically involves the nucleophilic addition reaction of a thiazole derivative with an indole derivative under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like acetone at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE apart is its unique combination of a thiazole ring, an indole moiety, and a phenylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H11N3O3S

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-[4-hydroxy-2-(4-hydroxyanilino)-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C17H11N3O3S/c21-10-7-5-9(6-8-10)18-17-20-16(23)14(24-17)13-11-3-1-2-4-12(11)19-15(13)22/h1-8,21,23H,(H,18,20)

InChI-Schlüssel

ZQVMAIVULCBGLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=CC=C(C=C4)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.